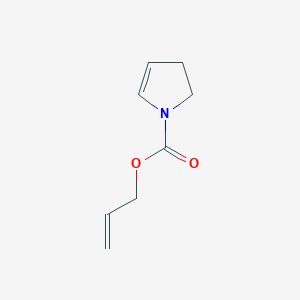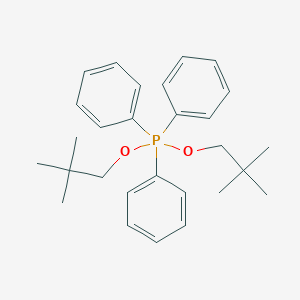
Bis(2,2-dimethylpropoxy)(triphenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2-dimethylpropoxy)(triphenyl)-lambda~5~-phosphane, commonly known as BTP, is a widely used ligand in coordination chemistry. It is a chelating ligand that has two phosphorus atoms and two oxygen atoms in its backbone. BTP has a unique structure that makes it an attractive choice for many applications, including catalysis, organic synthesis, and material chemistry. In
Aplicaciones Científicas De Investigación
BTP has been widely used in coordination chemistry due to its unique structure and properties. It has been used as a ligand in the synthesis of a variety of metal complexes, including palladium, platinum, and gold complexes. These complexes have been used in catalysis, organic synthesis, and material chemistry.
Mecanismo De Acción
The mechanism of action of BTP is not well understood. However, it is believed that the chelating properties of the ligand play a key role in its ability to form stable metal complexes. The two phosphorus atoms in the backbone of the ligand can coordinate with metal ions, while the two oxygen atoms can form hydrogen bonds with the metal ion.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of BTP. However, it has been shown to have low toxicity in animal studies. It is not known if BTP has any significant effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTP has several advantages for use in lab experiments. It is a stable and easy-to-handle ligand that can form stable metal complexes. It is also relatively inexpensive and readily available. However, BTP has some limitations. It is not a particularly strong ligand, which can limit its use in certain applications. Additionally, the synthesis of BTP can be challenging, and the product can be difficult to purify.
Direcciones Futuras
There are several future directions for research on BTP. One area of interest is the synthesis of new BTP derivatives with improved properties. Another area of interest is the use of BTP in new applications, such as in the synthesis of new materials or in catalysis. Additionally, more research is needed to understand the mechanism of action of BTP and its potential effects on human health.
Métodos De Síntesis
The synthesis of BTP involves the reaction of triphenylphosphine oxide with 2,2-dimethylpropylene oxide. The reaction is typically carried out in the presence of a catalyst, such as trifluoroacetic acid. The product is then purified using standard techniques, such as column chromatography or recrystallization.
Propiedades
Número CAS |
105785-75-9 |
|---|---|
Nombre del producto |
Bis(2,2-dimethylpropoxy)(triphenyl)-lambda~5~-phosphane |
Fórmula molecular |
C28H37O2P |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
bis(2,2-dimethylpropoxy)-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C28H37O2P/c1-27(2,3)22-29-31(30-23-28(4,5)6,24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,22-23H2,1-6H3 |
Clave InChI |
BCVVJYHEDHQGLA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C)(C)C |
SMILES canónico |
CC(C)(C)COP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C)(C)C |
Sinónimos |
BIS(2,2-DIMETHYLPROPOXY)TRIPHENYLPHOSPHORANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)
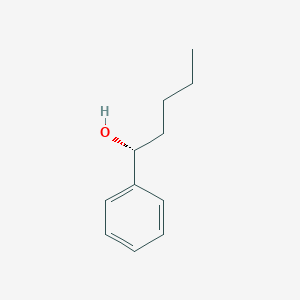
![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)

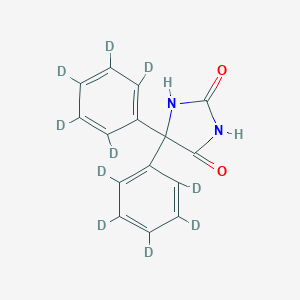


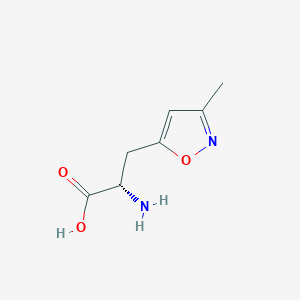
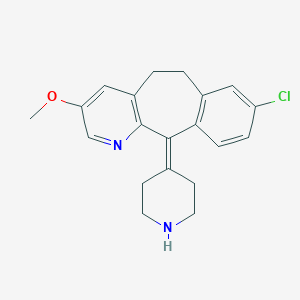
![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)
![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)
